molecular formula C5H5N5S B1487068 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 21323-73-9

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Cat. No.: B1487068
CAS No.: 21323-73-9
M. Wt: 167.19 g/mol
InChI Key: CAHJYIRUGSRHJN-UHFFFAOYSA-N
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Description

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a chemical compound with a molecular weight of 167.19 g/mol. It is part of the triazolopyrimidine class of compounds .


Synthesis Analysis

The synthesis of similar compounds involves reactions with hydrazonoyl halides . For instance, 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidines were formed by the reaction of I with ketones and active methylene compounds .


Chemical Reactions Analysis

The reaction of 7-chloro-3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine (I) with nucleophiles resulted in the formation of the corresponding 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidines .

Scientific Research Applications

Antimicrobial and Antitumor Activities

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol and its derivatives have been extensively studied for their antimicrobial and antitumor activities. These compounds have shown promising results against various bacterial and fungal strains, as well as cancer cell lines, making them of significant interest in the development of new therapeutic agents.

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antibacterial and antifungal properties. For instance, certain derivatives were evaluated for in vitro antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Candida albicans. The results showed notable inhibition of growth for Candida albicans and Klebsiella pneumoniae, highlighting their potential in combating infections caused by these pathogens (Rifati et al., 2009). Another study focused on the synthesis and antibacterial activity of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring against Gram-positive and Gram-negative microbial strains, showing effective antibacterial activity (Lahmidi et al., 2019).

  • Antitumor Activity : The antitumor potential of these compounds has also been investigated, with some derivatives showing inhibitory effects on the growth of various cancer cell lines. One study highlighted the synthesis of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, demonstrating inhibitory effects at concentrations as low as 10(-5)M and in some cases at 10(-7)M, indicating their potent antitumor activity (Hafez & El-Gazzar, 2009).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives have been subjects of considerable research interest. These studies often explore novel synthetic routes, structural characterization, and the assessment of their biological activities.

  • A novel heterocyclic system involving [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives was synthesized, showcasing the versatility of this compound in creating new molecules with potential biological activities. Density Functional Theory (DFT) studies were conducted to aid in the regioselectivity of ring closure and structural assignments (Mozafari et al., 2016).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, this compound can modulate their activity, leading to altered cellular processes. Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins . Furthermore, this compound affects cell signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. For example, by inhibiting CDKs, this compound can halt cell cycle progression, thereby preventing uncontrolled cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell survival, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize side effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of this compound can also exert biological effects, contributing to its overall pharmacological profile . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, influencing its biological effects . For example, its presence in the nucleus allows it to modulate gene expression by interacting with transcription factors and chromatin .

Properties

IUPAC Name

3-methyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c1-10-4-3(8-9-10)5(11)7-2-6-4/h2H,1H3,(H,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHJYIRUGSRHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=S)N=CN2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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